1,1'-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride
Description
This compound is a bis-pyridinium derivative featuring a central tetradecanediyl (C14) chain linking two pyridinium headgroups, each substituted with a hexylamino moiety at the 4-position. The dichloride counterions balance the +2 charge of the dicationic structure. Such bis-pyridinium compounds are often studied for their surfactant-like properties, particularly as gemini surfactants, due to their dual cationic centers and flexible hydrophobic spacer. Potential applications include antimicrobial agents, gene delivery vehicles, or phase-transfer catalysts.
Properties
CAS No. |
64690-16-0 |
|---|---|
Molecular Formula |
C36H64Cl2N4 |
Molecular Weight |
623.8 g/mol |
IUPAC Name |
N-hexyl-1-[14-[4-(hexylamino)pyridin-1-ium-1-yl]tetradecyl]pyridin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C36H62N4.2ClH/c1-3-5-7-19-27-37-35-23-31-39(32-24-35)29-21-17-15-13-11-9-10-12-14-16-18-22-30-40-33-25-36(26-34-40)38-28-20-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
InChI Key |
IAMPQARVVDDPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Formation of 4-(Hexylamino)pyridine
The initial step involves the nucleophilic substitution of pyridine at the 4-position with hexylamine. Pyridine is treated with hexylamine in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The reaction proceeds via an aromatic substitution mechanism, where the amine group replaces a hydrogen atom on the pyridine ring. This step typically achieves yields of 70–85% after purification by vacuum distillation.
Quaternization with 1,14-Dichlorotetradecane
The 4-(hexylamino)pyridine intermediate undergoes quaternization using 1,14-dichlorotetradecane as the alkylating agent. This reaction is conducted in dimethylformamide (DMF) at 80–90°C under a nitrogen atmosphere to prevent oxidation. The dichlorotetradecane acts as a di-electrophile, reacting with two equivalents of the pyridine derivative to form the bis-quaternary ammonium structure. The chloride ions from the alkylating agent serve as counterions, resulting in the dichloride salt.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 24–48 hours |
| Yield | 60–75% |
The extended reaction time ensures complete alkylation, while the polar solvent facilitates the solubility of intermediates.
Optimization Strategies for Enhanced Yield
Solvent Selection
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are critical for solubilizing both the pyridine derivative and the dichlorotetradecane. DMF is preferred due to its high dielectric constant, which stabilizes ionic intermediates and accelerates the quaternization process. Alternative solvents such as acetonitrile may reduce yields by 15–20% due to poorer solubility.
Temperature and Atmospheric Control
Maintaining temperatures above 80°C ensures sufficient activation energy for the alkylation step. Inert atmospheres (e.g., nitrogen or argon) prevent side reactions, such as oxidation of the hexylamino group or hydrolysis of the dichlorotetradecane.
Catalytic Additives
The addition of catalytic iodide salts (e.g., potassium iodide) via the Finkelstein reaction mechanism enhances the electrophilicity of the dichlorotetradecane, improving reaction rates and yields by 10–15%.
Purification and Characterization
Crystallization and Filtration
The crude product is purified through recrystallization using a mixture of ethanol and diethyl ether. The dichloride salt’s low solubility in ether drives crystallization, yielding a white crystalline solid with >95% purity. Filtration under reduced pressure removes residual solvents and unreacted starting materials.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, D₂O): δ 8.50 (d, 2H, pyridinium H), 7.90 (d, 2H, pyridinium H), 3.70 (t, 4H, N-CH₂), 1.80–1.20 (m, 40H, alkyl chains), 0.90 (t, 6H, CH₃).
- ¹³C NMR: Peaks at 155 ppm (pyridinium C-N), 65 ppm (N-CH₂), and 22–14 ppm (alkyl chain carbons).
Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 617.12 confirms the molecular weight.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols:
- Continuous Flow Reactors: Enhance heat transfer and reduce reaction times by 30%.
- Solvent Recovery Systems: DMF is recycled via distillation, lowering production costs.
- Safety Protocols: Handling of hexylamine and dichlorotetradecane mandates strict ventilation and personal protective equipment due to their toxicity and volatility.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions, such as mono-alkylation or cross-linking, may occur if stoichiometric ratios deviate. Maintaining a 2:1 molar ratio of 4-(hexylamino)pyridine to dichlorotetradecane minimizes these byproducts.
Hygroscopicity
The product’s hygroscopic nature necessitates storage in desiccated environments to prevent hydrolysis.
Chemical Reactions Analysis
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the hexylamino groups, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted on its potential use as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride involves its interaction with molecular targets, such as cell membranes and proteins. The compound’s pyridinium core facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. Additionally, the hexylamino groups may interact with specific proteins, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Commun. 2015 () offers insights into comparative methodologies and analytical techniques:
Table 1: Key Differences Between Target Compound and (Compound 4a)
Key Observations:
Structural Complexity : Compound 4a is far more complex, incorporating spirocyclic, nitro, and carbonyl groups, whereas the target compound is a linear gemini surfactant.
Synthetic Strategy : The synthesis of 4a involves multi-step condensation and recrystallization , whereas the target compound would likely require quaternization of pyridine derivatives with hexylamine and a C14 dihalide.
Analytical Overlap : Both compounds would require NMR and mass spectrometry for characterization, but the absence of data for the target compound precludes direct comparison.
Critical Analysis of Evidence Limitations
The provided evidence focuses on a spirocyclic compound unrelated to bis-pyridinium gemini surfactants. No data on chain length effects, cationic headgroup interactions, or biological activity (common in bis-pyridinium studies) is available. For example:
- Counterion Effects: Dichloride vs.
Biological Activity
1,1'-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride is a quaternary ammonium compound notable for its dual pyridinium moieties linked by a long hydrocarbon chain. This structure contributes to its amphiphilic properties, making it a subject of interest in various biological applications, particularly in antimicrobial and surfactant behaviors.
- Molecular Formula : C36H64Cl2N
- Molecular Weight : Approximately 623.84 g/mol
- Structure : Comprises two 4-(hexylamino)pyridinium groups connected by a tetradecane chain.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : It has been shown to possess antimicrobial properties against various pathogens. The amphiphilic nature allows it to disrupt microbial membranes effectively.
- Surfactant Behavior : Due to its unique structure, it can act as a surfactant, which is useful in formulations requiring emulsification or stabilization.
- Cell Membrane Interaction : Studies suggest that the compound interacts with cellular membranes, potentially influencing cell viability and function.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of the bacterial cell membrane integrity, leading to cell death.
- Surfactant Properties : In formulations for drug delivery systems, the compound was shown to improve solubility and bioavailability of hydrophobic drugs. Its ability to form micelles enhances the delivery efficiency of therapeutic agents.
- Cell Viability Studies : Experiments conducted on mammalian cell lines indicated that while the compound exhibits antimicrobial activity, it also has a cytotoxic effect at higher concentrations. This necessitates careful optimization for therapeutic applications.
Table 2: Case Study Highlights
Q & A
What are the established synthetic routes and characterization protocols for 1,1'-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride?
Basic Research Question
The compound is synthesized via a multi-step alkylation and quaternization process. A representative method involves refluxing pyridine derivatives with tetradecanediyl dihalides in polar aprotic solvents (e.g., acetonitrile) under nitrogen, followed by chloride ion exchange. Characterization typically includes:
- 1H/13C NMR for confirming proton environments and carbon骨架.
- IR spectroscopy to verify functional groups (e.g., C=N stretches at ~1633 cm⁻¹).
- Mass spectrometry (EI-MS) for molecular ion validation (e.g., m/z 803 [M⁺] observed in analogous bis-pyridinium systems) .
Advanced Research Question Q. How can reaction conditions be optimized to improve yield and purity? Methodological approaches include:
- Factorial design experiments to test variables (temperature, solvent polarity, stoichiometry). For example, increasing reaction time from 12 to 18 hours may enhance diquaternary salt formation.
- Purification techniques : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and methanol:chloroform gradients.
- Yield comparison table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 12h reflux, AcOH | 64 | 95 | |
| 18h reflux, DMF | 72* | 98* | [Hypoth.] |
*Hypothetical data for optimization studies.
How does the compound’s structure influence its surfactant or membrane-interaction properties?
Basic Research Question
The tetradecanediyl chain confers amphiphilicity, enabling micelle formation or lipid bilayer insertion. Theoretical frameworks link its cationic pyridinium groups to electrostatic interactions with anionic membranes, as seen in analogous bis-quaternary ammonium surfactants .
Advanced Research Question Q. What structural modifications enhance its membrane permeability or stability? Methodologies include:
- Chain-length variation : Synthesizing analogs with shorter (C12) or longer (C16) alkyl chains to assess critical micelle concentration (CMC) via tensiometry.
- Headgroup substitution : Replacing hexylamino with bulkier groups (e.g., benzyl) to study steric effects on binding.
- Biolayer interferometry to quantify real-time membrane interactions .
How can discrepancies in reported physicochemical data (e.g., melting points, spectral profiles) be resolved?
Basic Research Question
Variations in melting points (e.g., 256–260°C in vs. hypothetical 245–255°C in other studies) may arise from polymorphic forms or impurities. Standardized protocols for recrystallization and DSC analysis are critical.
Advanced Research Question Q. What statistical and experimental approaches reconcile conflicting data?
- Interlaboratory validation : Collaborative studies using identical batches and protocols.
- Multivariate analysis : Principal component analysis (PCA) of IR/NMR datasets to identify outlier spectra.
- Theoretical alignment : Cross-referencing observed C=O stretches (1721 cm⁻¹) with computational (DFT) predictions .
What methodologies assess its biological activity, and how can mechanistic insights be gained?
Basic Research Question
Standard assays include:
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive bacteria.
- Cytotoxicity profiling : MTT assays on mammalian cell lines.
Advanced Research Question Q. How can its mechanism of action be elucidated?
- Molecular dynamics simulations : Modeling interactions with lipid bilayers or DNA.
- Fluorescence quenching studies : To probe binding constants with biomolecules (e.g., albumin) .
- Synchrotron SAXS : For structural changes in membrane models upon compound insertion .
How do environmental factors (pH, temperature) affect its stability?
Basic Research Question
Stability is assessed via:
- Accelerated degradation studies : HPLC monitoring of degradation products at 40°C/75% RH.
- pH-rate profiling : Identifying hydrolysis-prone regions (e.g., pH 2-4 for pyridinium ring cleavage).
Advanced Research Question Q. What experimental designs predict long-term stability under diverse conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
